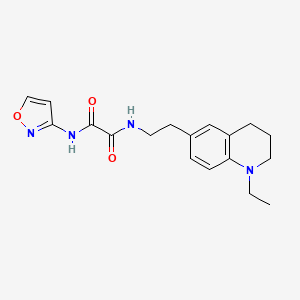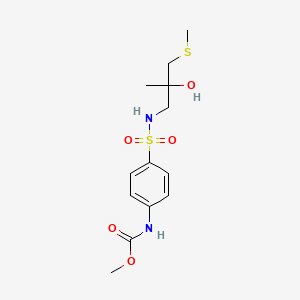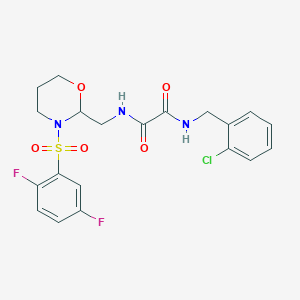
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Orexin Receptor Antagonism and Sleep Regulation
The orexin system, which includes orexin-1 (OX1R) and orexin-2 (OX2R) receptors, plays a crucial role in the regulation of wakefulness. Selective antagonism of OX2R has been shown to initiate and prolong sleep by deactivating the histaminergic system. Interestingly, co-administration of OX1R antagonists can attenuate the sleep-promoting effects mediated by selective OX2R blockade, hinting at a complex interplay between these receptors in sleep-wake modulation. This research suggests potential therapeutic applications in sleep disorders, highlighting the significance of orexin receptor antagonists in regulating sleep patterns (Dugovic et al., 2009).
Anticancer Potential
Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has uncovered compounds with significant antitumor activities against various cancer cell lines. These compounds exhibit inhibitory effects comparable to, and in some cases more potent than, 5-fluorouracil, a standard anticancer drug. This discovery opens up new avenues for the development of anticancer therapies, particularly in the design of molecules that can effectively target and inhibit cancer cell proliferation (Fang et al., 2016).
Isoxazolone Ring Cleavage and Reactivity
Studies on isoxazolo[3,4-b]quinolin-3(1H)-ones have shown that these compounds can undergo various reactions, including alkylation, acylation, and ring cleavage, depending on the conditions and reagents used. These reactions highlight the versatile chemistry of isoxazolone compounds, which could be harnessed for the synthesis of pharmacologically relevant molecules. The ability to manipulate the isoxazolone ring opens up possibilities for creating new compounds with tailored biological activities (Sączewski et al., 2015).
Fluorescent Zinc Sensors
The development of fluorescent zinc sensors based on isoquinoline derivatives represents an important advancement in bioimaging and the study of zinc's role in biological systems. These sensors allow for the detection and imaging of zinc ions in living cells, providing insights into the dynamics of zinc homeostasis and its involvement in various physiological and pathological processes (Mikata et al., 2008).
Propriétés
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-22-10-3-4-14-12-13(5-6-15(14)22)7-9-19-17(23)18(24)20-16-8-11-25-21-16/h5-6,8,11-12H,2-4,7,9-10H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFDEYKAWIWUMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)


![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)


![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)


![3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2414980.png)

